molecular formula C4H6N2 B14679498 1-Methylaziridine-2-carbonitrile CAS No. 35303-32-3

1-Methylaziridine-2-carbonitrile

Cat. No.: B14679498
CAS No.: 35303-32-3
M. Wt: 82.10 g/mol
InChI Key: OFGUDXIHTSHDIV-UHFFFAOYSA-N
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Description

1-Methylaziridine-2-carbonitrile is a specialized, high-strain heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a highly strained three-membered aziridine ring, which provides a substantial driving force for ring-opening reactions and regioselective functionalization . The presence of the electron-withdrawing nitrile group at the 2-position directly influences the electronic properties of the ring and offers a versatile handle for further chemical transformation, such as hydrolysis to carboxylic acids or reduction to amines. Researchers utilize aziridines of this nature as key intermediates in the synthesis of more complex nitrogen-containing molecules, including non-natural amino acids, polymers, and potential pharmacologically active compounds . The structural complexity and stereochemistry of aziridines make them valuable precursors for studying reaction mechanisms and developing new synthetic methodologies, such as nucleophilic ring-opening reactions and cycloadditions . This product is intended for use by qualified research scientists in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Properties

CAS No.

35303-32-3

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

1-methylaziridine-2-carbonitrile

InChI

InChI=1S/C4H6N2/c1-6-3-4(6)2-5/h4H,3H2,1H3

InChI Key

OFGUDXIHTSHDIV-UHFFFAOYSA-N

Canonical SMILES

CN1CC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylaziridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylaziridine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of aziridines, including 1-Methylaziridine-2-carbonitrile, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, producing aziridines .

Chemical Reactions Analysis

Types of Reactions: 1-Methylaziridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring and the presence of the nitrile group. The compound can interact with various molecular targets, including nucleophiles, leading to ring-opening and subsequent reactions. These interactions can result in the formation of new bonds and the generation of diverse products .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Methylaziridine-2-carbonitrile with structurally related carbonitriles:

Compound Core Structure Substituents Key Functional Groups Molecular Formula (Example)
1-Methylaziridine-2-carbonitrile Aziridine (3-membered) -CH₃ on N, -CN on C2 Aziridine, nitrile C₄H₆N₂
1-(Methylamino)cyclopropane-1-carbonitrile () Cyclopropane (3-membered) -NHCH₃, -CN on C1 Cyclopropane, nitrile C₅H₈N₂
2-Hydroxy-4-phenylthiophene-3-carbonitrile () Thiophene (5-membered) -OH, -CN, phenyl Thiophene, nitrile, hydroxyl C₁₁H₇NOS
Pyridine-3-carbonitrile derivatives () Pyridine (6-membered) -CN, methylpiperazine, thiophenyl Pyridine, nitrile C₂₁H₂₀N₄S
Di-carbonitrile arylidenes () Pyrrole (5-membered) Dinitrile, benzylidene Pyrrole, dinitrile C₁₀H₆N₄

Key Observations :

  • Ring Strain : Aziridine and cyclopropane derivatives exhibit higher ring strain than five- or six-membered analogs, influencing their reactivity and stability.
  • Functionalization : The nitrile group in 1-Methylaziridine-2-carbonitrile is positioned for electrophilic reactivity, similar to pyridine-3-carbonitriles (), whereas thiophene derivatives () leverage sulfur's electronic effects.

Comparison :

  • Aziridine derivatives often require specialized reagents (e.g., nitrene precursors) for ring formation, whereas pyridine/thiophene systems are synthesized via cyclocondensation or cross-coupling ().

Physicochemical Properties

Selected data from the evidence:

Compound (Source) Melting Point (°C) IR ν(CN) (cm⁻¹) Notable NMR Shifts (δ, ppm)
Thiazolo-pyrimidine 11b () 213–215 2,209 8.01 (=CH), 7.41 (ArH)
Pyrimido-quinazoline 12 () 268–269 2,220 9.59 (NH), 7.10–7.82 (ArH)
Di-carbonitrile () N/A ~2,200 (dual CN) 7.94 (=CH), 2.37 (3 CH₃)

Inferences for 1-Methylaziridine-2-carbonitrile :

  • Expected IR ν(CN): ~2,200–2,220 cm⁻¹, consistent with nitriles in strained systems ().
  • NMR: Aziridine protons typically resonate at δ 1.5–3.0 (ring CH₂), while the nitrile-bearing carbon may show a deshielded signal in ¹³C NMR (~115–120 ppm).

Q & A

Basic: What are the common synthetic routes for 1-Methylaziridine-2-carbonitrile, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of nitrile-containing heterocycles like 1-Methylaziridine-2-carbonitrile typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., pyrimidine-carbonitriles) are synthesized via refluxing precursors with catalysts (e.g., sodium acetate in acetic anhydride) . Key parameters for optimization include:

  • Temperature : Prolonged reflux (2–12 hours) to ensure complete cyclization.
  • Catalysts : Use of sodium acetate or Pd-based catalysts to enhance reaction efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
  • Yields : Typically 57–68% for similar nitriles, with crystallization from DMF/water for purification .

Basic: Which spectroscopic techniques are critical for characterizing 1-Methylaziridine-2-carbonitrile, and how are spectral data interpreted?

Methodological Answer:
Core techniques include:

  • IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2,200 cm⁻¹ and NH/OH bands (3,100–3,500 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substituents.
    • ¹³C NMR : Nitrile carbons appear at ~115–120 ppm, while carbonyls range from 165–175 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 or 403) validate molecular formulas .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected peaks in NMR or IR) require:

  • Comparative Analysis : Cross-check with literature databases (e.g., PubChem, CAS) for known analogs .
  • Supplementary Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or X-ray crystallography for absolute configuration .
  • Purity Verification : Re-crystallize or perform HPLC to rule out impurities affecting spectral clarity .

Example : In a study on pyrimidine-carbonitriles, conflicting NH signals in IR were resolved by repeating the experiment under anhydrous conditions, confirming moisture-induced artifacts .

Advanced: What experimental design principles ensure reproducibility in synthesizing 1-Methylaziridine-2-carbonitrile derivatives?

Methodological Answer:

  • Stepwise Documentation : Follow Beilstein Journal guidelines: detail catalysts, solvents, and purification steps in the main text, with extended protocols in supplementary materials .
  • Control Experiments : Test reaction viability under varying conditions (e.g., inert atmosphere vs. ambient) to identify critical variables .
  • Collaborative Validation : Share synthetic intermediates with collaborators for independent replication, ensuring robustness .

Advanced: How can computational methods enhance the synthesis and application of 1-Methylaziridine-2-carbonitrile?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., transition states for cyclization) to optimize catalyst selection .
  • Molecular Docking : Screen nitrile derivatives for bioactivity (e.g., PD-L1 inhibition) by simulating ligand-receptor interactions .
  • Cheminformatics Tools : Use platforms like ChemAxon or OpenBabel to generate SAR models from spectral and yield data .

Basic: What safety protocols are essential when handling nitrile compounds like 1-Methylaziridine-2-carbonitrile?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in decomposition).
  • Emergency Measures : Neutralize spills with sodium hypochlorite and consult safety data sheets (SDS) for first-aid steps .

Advanced: How can researchers address low yields in multi-step syntheses of 1-Methylaziridine-2-carbonitrile analogs?

Methodological Answer:

  • Intermediate Stabilization : Protect reactive groups (e.g., nitriles) with Boc or Fmoc during functionalization .
  • Catalyst Screening : Test palladium complexes (e.g., Pd(dppf)Cl₂) or organocatalysts to improve turnover .
  • Flow Chemistry : Implement continuous flow systems to minimize side reactions and enhance scalability .

Advanced: What strategies validate the biological relevance of 1-Methylaziridine-2-carbonitrile derivatives?

Methodological Answer:

  • In Vitro Assays : Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., kinase activity) using standardized cell lines .
  • ADMET Profiling : Assess pharmacokinetics (e.g., metabolic stability in liver microsomes) to prioritize lead compounds .
  • Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) to enhance target affinity and selectivity .

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